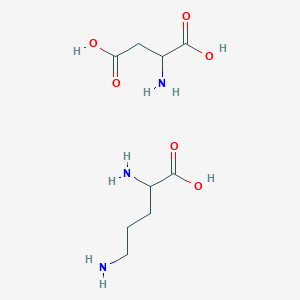
Aspartic acid; ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Ornithine L-aspartate is a crystalline salt composed of the amino acids L-ornithine and L-aspartate. It is primarily used in the management of hepatic encephalopathy, a condition associated with liver dysfunction. The compound helps reduce elevated levels of ammonia in the blood, which is a common issue in patients with liver disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Ornithine L-aspartate can be synthesized by dissolving L-ornithine-alpha-ketoglutarate, L-ornithine citrate, or L-ornithine malate in water, followed by the addition of L-aspartic acid. The pH of the solution is adjusted to 7.0-8.0, and activated carbon is added for decolorization. The solution is then filtered, and an organic solvent miscible with water is added to induce crystallization. The resulting crystals are filtered and dried .
Industrial Production Methods: Industrial production of L-Ornithine L-aspartate involves the use of immobilized enzymes to convert L-ornithine and L-aspartic acid into the desired salt. This method is advantageous due to its high yield, low production cost, and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: L-Ornithine L-aspartate undergoes various biochemical reactions, including transamination and decarboxylation. These reactions are crucial for its role in the urea cycle and ammonia detoxification .
Common Reagents and Conditions: The compound is often used in reactions involving carbamoyl phosphate synthetase and glutamine synthetase. These enzymes facilitate the incorporation of ammonia into urea and glutamine, respectively .
Major Products Formed: The primary products formed from the reactions involving L-Ornithine L-aspartate are urea and glutamine. These products are essential for reducing ammonia levels in the blood and supporting liver function .
Scientific Research Applications
L-Ornithine L-aspartate has a wide range of applications in scientific research:
Chemistry: It is used to study the urea cycle and ammonia detoxification processes.
Biology: The compound is employed in research on amino acid metabolism and enzyme activity.
Medicine: L-Ornithine L-aspartate is extensively used in the treatment of hepatic encephalopathy and other liver-related conditions.
Mechanism of Action
L-Ornithine L-aspartate exerts its effects primarily through two mechanisms:
Urea Cycle Activation: L-ornithine acts as an intermediary in the urea cycle, facilitating the conversion of ammonia into urea by periportal hepatocytes.
Glutamine Synthesis: L-aspartate stimulates the enzyme glutamine synthetase, which incorporates ammonia into glutamine in perivenous hepatocytes and skeletal muscle
These mechanisms help reduce ammonia levels in the blood, thereby alleviating symptoms of hepatic encephalopathy and supporting overall liver function .
Comparison with Similar Compounds
L-Ornithine L-aspartate is unique due to its dual action in both the urea cycle and glutamine synthesis. Similar compounds include:
L-ornithine: An amino acid involved in the urea cycle but lacks the additional benefits provided by L-aspartate.
L-aspartate: An amino acid that plays a role in amino acid metabolism and neurotransmitter synthesis but does not directly participate in the urea cycle.
L-citrulline: Another amino acid involved in the urea cycle, but it does not have the combined effects of L-ornithine and L-aspartate
L-Ornithine L-aspartate’s ability to simultaneously activate multiple pathways makes it particularly effective in reducing ammonia levels and supporting liver health.
Properties
IUPAC Name |
2-aminobutanedioic acid;2,5-diaminopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.C4H7NO4/c6-3-1-2-4(7)5(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,6-7H2,(H,8,9);2H,1,5H2,(H,6,7)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUZXIMQZIMPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.C(C(C(=O)O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
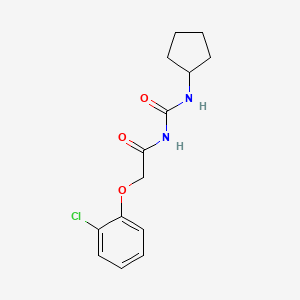
![3-[(3,4-dichlorophenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12513111.png)

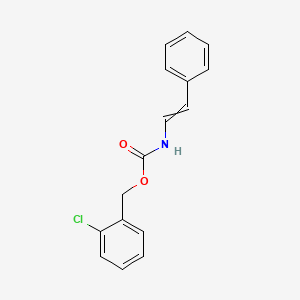
![(17-Ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) heptanoate](/img/structure/B12513129.png)
![Methyl 2-{[4-(2-acetyl-3-methoxy-3-oxoprop-1-en-1-yl)phenyl]methylidene}-3-oxobutanoate](/img/structure/B12513139.png)
![N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513154.png)
![2-[(2-{3-[(2-Fluorophenyl)methoxy]phenyl}cyclopentyl)amino]acetamide](/img/structure/B12513157.png)
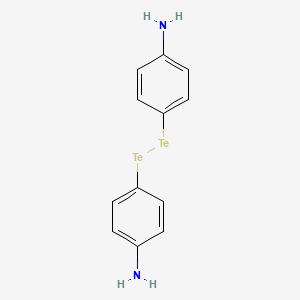
![3-{[2-(piperidin-1-yl)-1,3-thiazol-5-yl]methylidene}-1H-indol-2-one](/img/structure/B12513176.png)

![2-(3-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}phenyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12513186.png)
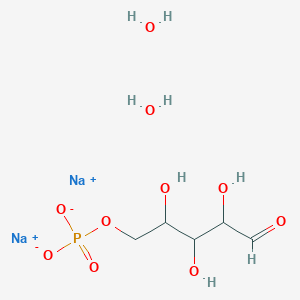
![{3,4,5-Tris[(2,2-dimethylpropanoyl)oxy]-6-fluorooxan-2-YL}methyl 2,2-dimethylpropanoate](/img/structure/B12513196.png)
